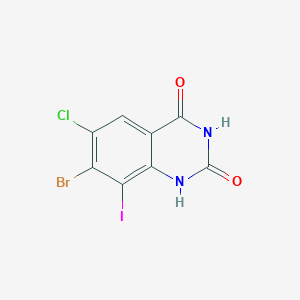
7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of quinazoline derivatives, followed by hydroxylation at specific positions . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and hydroxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is essential to obtain high-purity products .
化学反応の分析
Types of Reactions
7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
類似化合物との比較
Similar Compounds
7-Bromo-6-chloroquinazoline-2,4-diol: Similar structure but lacks the iodine atom.
7-Bromo-8-chloro-6-iodoquinazoline-2,4(1H,3H)-dione: Similar structure with a dione group instead of diol.
Uniqueness
7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol is unique due to the presence of three different halogen atoms (bromine, chlorine, and iodine) and two hydroxyl groups, which contribute to its distinct chemical reactivity and potential biological activities .
特性
分子式 |
C8H3BrClIN2O2 |
|---|---|
分子量 |
401.38 g/mol |
IUPAC名 |
7-bromo-6-chloro-8-iodo-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H3BrClIN2O2/c9-4-3(10)1-2-6(5(4)11)12-8(15)13-7(2)14/h1H,(H2,12,13,14,15) |
InChIキー |
PTFSLTPONPBBOS-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(C(=C1Cl)Br)I)NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















